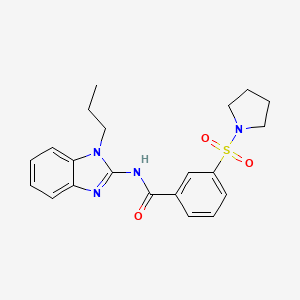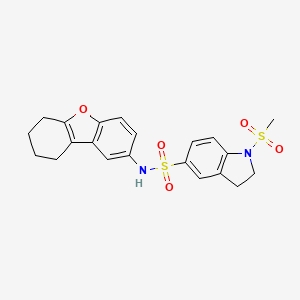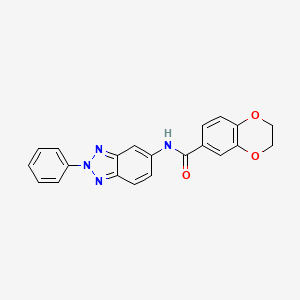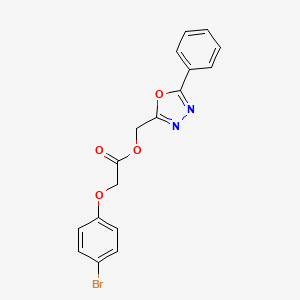
2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : 1,3,4-oxadiazole derivatives, including compounds related to 2-(4-Bromophenoxy)acetic acid, have been studied for their antimicrobial properties. A study synthesized a series of such compounds and found them active against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Anticancer Properties
- Cytotoxic Evaluation : Compounds with 1,3,4-oxadiazole structures, akin to the compound , have been synthesized and evaluated for their anticancer properties. Certain derivatives showed promising cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Adimule et al., 2014).
Structure-Activity Relationship
- Antioxidant and Antibacterial Activities : Studies have explored the relationship between the structure of 1,3,4-oxadiazole derivatives and their biological activities, such as antioxidant and antibacterial properties. This research provides insights into how the chemical structure influences biological activity, which is crucial for designing effective pharmaceuticals (Saoud et al., 2017).
Insecticidal Activity
- Insecticidal Properties : Research has also been conducted on the insecticidal activity of 1,3,4-oxadiazole derivatives. These studies demonstrate the potential of such compounds in developing new insecticides, providing an alternative to traditional pest control methods (Mohan et al., 2004).
Enzyme Inhibition
- Potential Therapeutic Agents : The enzyme inhibition capabilities of biheterocycles derived from 1,3,4-oxadiazole compounds have been explored. These compounds were studied for their interactions with enzymes like acetylcholinesterase and α-glucosidase, suggesting their potential as therapeutic agents for various diseases (Abbasi et al., 2018).
Eigenschaften
Produktname |
2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester |
|---|---|
Molekularformel |
C17H13BrN2O4 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C17H13BrN2O4/c18-13-6-8-14(9-7-13)22-11-16(21)23-10-15-19-20-17(24-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
XYHGIDNNAFOFSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(4-Chlorophenoxy)methyl]-4-thiazolyl]ethanone](/img/structure/B1225017.png)
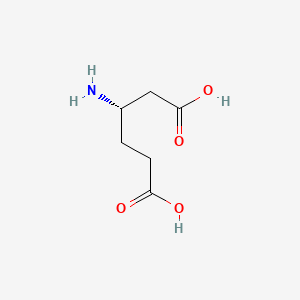
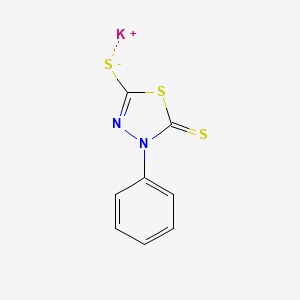
![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)
![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)
![[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1225027.png)
![2,5-Dioxo-1-phenyl-1,4-dihydropyrrolo[1,2-a]quinazoline-3-carbonitrile](/img/structure/B1225028.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)
![1,3-Benzothiazole-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1225030.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225031.png)
